- An efficient and practical method for olefin dihydroxylationSynthesis, 2016, 48(21), 3696-3700,
Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)
![ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure](https://de.kuujia.com/scimg/cas/93635-76-8x500.png)
93635-76-8 structure
Produktname:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER
- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent
- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester
- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl
- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate
- X8443
- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER
- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester
- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
- 2-C-Methyl-4,5-O-(1-methylethylidene)-
- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)
- D
- SCHEMBL768088
- AS-19467
- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- MFCD11112138
- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- C11H20O6
- 93635-76-8
- AKOS022172906
- CS-M2472
- DTXSID50680992
- AC-28966
- BHCHXRCKXIVVCN-XLDPMVHQSA-N
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
-
- MDL: MFCD11112138
- Inchi: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
- InChI-Schlüssel: BHCHXRCKXIVVCN-XLDPMVHQSA-N
- Lächelt: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC
Berechnete Eigenschaften
- Genaue Masse: 248.12600
- Monoisotopenmasse: 248.126
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 5
- Komplexität: 290
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topologische Polaroberfläche: 85.2
Experimentelle Eigenschaften
- Dichte: 1.185±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 75.0-75.5 ºC
- Siedepunkt: 361.5°C at 760 mmHg
- Flammpunkt: 133.189°C
- Brechungsindex: 1.475
- Löslichkeit: Leicht löslich (32 g/l) (25°C),
- PSA: 85.22000
- LogP: -0.18710
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Zolldaten
- HS-CODE:2932999099
- Zolldaten:
China Zollkodex:
2932999099Übersicht:
2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | M320025-0.25g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 0.25g |
$ 75.00 | 2022-06-02 | ||
TRC | M320025-25g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 25g |
$ 400.00 | 2022-06-02 | ||
TRC | M320025-250mg |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 250mg |
$87.00 | 2023-05-17 | ||
abcr | AB436254-100g |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; . |
93635-76-8 | 100g |
€230.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y1101343-1kg |
(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester |
93635-76-8 | 97% | 1kg |
$380 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-20g |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 20g |
109.0CNY | 2021-08-04 | |
TRC | M320025-5g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 5g |
$ 205.00 | 2022-06-02 | ||
TRC | M320025-1g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 1g |
$ 145.00 | 2022-06-02 | ||
TRC | M320025-100g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 100g |
$867.00 | 2023-05-17 | ||
Alichem | A159001910-1000g |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 1000g |
$374.40 | 2023-08-31 |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C
Referenz
- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Referenz
- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium SaltSynthesis, 2018, 50(9), 1815-1819,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivativesCarbohydrate Research, 1984, 129, 99-109,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C
Referenz
- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Referenz
- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h
Referenz
- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Referenz
- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Referenz
- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt
1.5 Reagents: Water , Sodium sulfite
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt
1.5 Reagents: Water , Sodium sulfite
Referenz
- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C
1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C
1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C
Referenz
- Preparation method of intermediate of sofosbuvir, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C
Referenz
- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials
- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate
- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate
- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- ethyl 2-bromopropanoate
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Verwandte Literatur
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Reinheit:99%
Menge:500g
Preis ($):368.0